molecular formula C10H10N4 B12532738 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline

9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline

Cat. No.: B12532738
M. Wt: 186.21 g/mol
InChI Key: JUCNZYSJEBTJNW-UHFFFAOYSA-N
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Description

9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a quinoxaline ring, with a methyl group attached to the nitrogen atom at position 9.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline can be achieved through various synthetic routes. One common method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 1,2-diaminobenzene under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or quinoxaline rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]quinoline: Similar structure with a quinoline ring instead of a quinoxaline ring.

    1H-pyrazolo[3,4-d]thiazole: Contains a thiazole ring fused with a pyrazole ring.

    1H-pyrazolo[3,4-d]pyrimidine: Features a pyrimidine ring fused with a pyrazole ring.

Uniqueness

9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline is unique due to its specific ring structure and the presence of a methyl group at position 9. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline

InChI

InChI=1S/C10H10N4/c1-14-9-5-3-2-4-7(9)12-8-6-11-13-10(8)14/h2-6,10,13H,1H3

InChI Key

JUCNZYSJEBTJNW-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(=NC3=CC=CC=C31)C=NN2

Origin of Product

United States

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